molecular formula C5H3ClN4S B8785878 7-Chlorothiazolo[5,4-d]pyrimidin-5-amine

7-Chlorothiazolo[5,4-d]pyrimidin-5-amine

Cat. No. B8785878
M. Wt: 186.62 g/mol
InChI Key: RNWOODQHRGRSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chlorothiazolo[5,4-d]pyrimidin-5-amine is a useful research compound. Its molecular formula is C5H3ClN4S and its molecular weight is 186.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chlorothiazolo[5,4-d]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chlorothiazolo[5,4-d]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Chlorothiazolo[5,4-d]pyrimidin-5-amine

Molecular Formula

C5H3ClN4S

Molecular Weight

186.62 g/mol

IUPAC Name

7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-5-amine

InChI

InChI=1S/C5H3ClN4S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H,(H2,7,9,10)

InChI Key

RNWOODQHRGRSKC-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(S1)N=C(N=C2Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide (12 g, 57 mmol) in THF (250 mL) was added Lawesson's reagent (17.5 g, 43 mmol). The reaction mixture was stirred at 65° C. for 30 minutes. The reaction mixture was then filtered, and the filtrate was concentrated. The crude yellow solid obtained was triturated using diethyl ether to afford the title compound (10 g, 93.4%) as a pale yellow solid. LCMS (ES+) 186.95 (M+H)+, RT 1.31 minutes (method 1).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
93.4%

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